2,6-Dichloro-4-((trifluoromethyl)thio)aniline
Overview
Description
2,6-Dichloro-4-((trifluoromethyl)thio)aniline is an organic compound with the molecular formula C7H4Cl2F3NS. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a trifluoromethylthio group. This compound is known for its applications in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of certain pesticides, such as fipronil . Fipronil acts by blocking the GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation of muscles and nerves .
Mode of Action
As a precursor to fipronil, it can be inferred that it may share a similar mechanism, which involves the disruption of the gaba-gated chloride channels .
Biochemical Pathways
Given its role in the synthesis of fipronil, it may be involved in the disruption of neurotransmission in insects by blocking the gaba-gated chloride channels .
Result of Action
As a precursor to fipronil, it can be inferred that it may contribute to the hyperexcitation of muscles and nerves in insects, leading to their death .
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-4-((trifluoromethyl)thio)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been employed in the synthesis of complex organic compounds, such as 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(4-nitrophenyl)methyleneimino]-1H-pyrazole-3-carbonitrile . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can significantly influence the reactivity and stability of the compound in biochemical environments.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin irritation and serious eye irritation, indicating its potential to interact with cellular membranes and proteins . Additionally, it may cause allergic skin reactions, suggesting its ability to modulate immune responses at the cellular level .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. It may also interact with transcription factors, thereby influencing gene expression patterns. These molecular interactions are critical for understanding the compound’s biochemical and pharmacological properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it is stable under standard laboratory conditions, but its reactivity may increase under specific conditions, such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including potential cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. For instance, it has been classified as harmful if swallowed or inhaled, indicating its potential toxicity at higher concentrations . Animal studies have also shown that high doses of this compound can cause adverse effects, such as respiratory distress and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution within the body can be affected by factors such as lipid solubility and molecular size . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . These localization patterns are important for elucidating the compound’s mode of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline typically involves the following steps:
Starting Material: The process begins with p-Chlorobenzotrifluoride.
Halogenation: The starting material undergoes halogenation to introduce chlorine atoms at the 2 and 6 positions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
High-Pressure Reactions: Utilizing high-pressure reactors to facilitate the halogenation and ammoniation steps.
Recovery and Recycling: Efficient recovery and recycling of ammonia and other reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-((trifluoromethyl)thio)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or other reduced products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
2,6-Dichloro-4-((trifluoromethyl)thio)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: Similar structure but lacks the thio group.
4-Amino-3,5-dichlorobenzotrifluoride: Another derivative with similar substituents but different positions.
Uniqueness
2,6-Dichloro-4-((trifluoromethyl)thio)aniline is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethylsulfanyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NS/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWPTDLYCZOZOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543899 | |
Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99479-65-9 | |
Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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